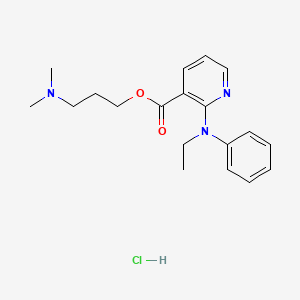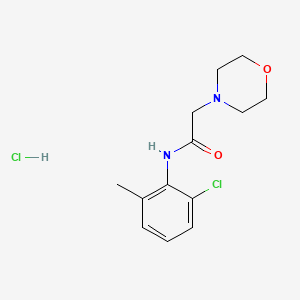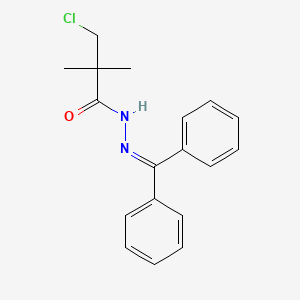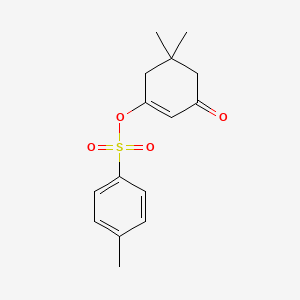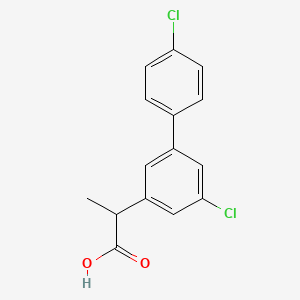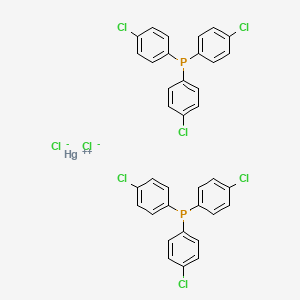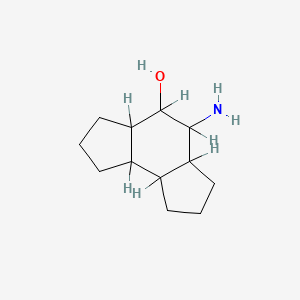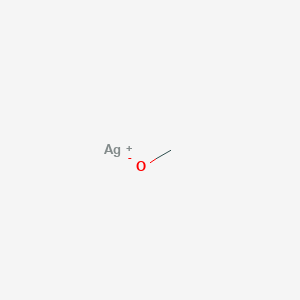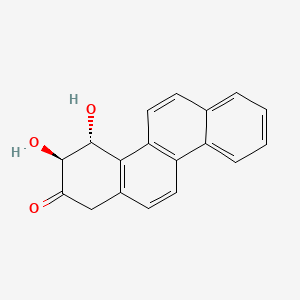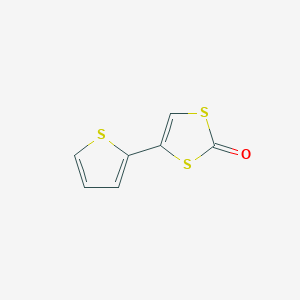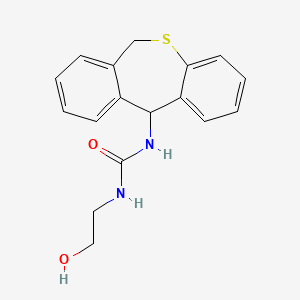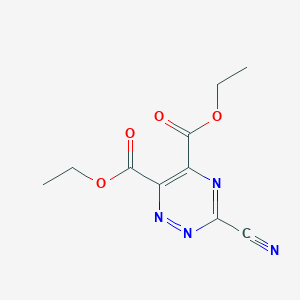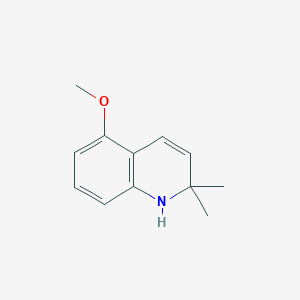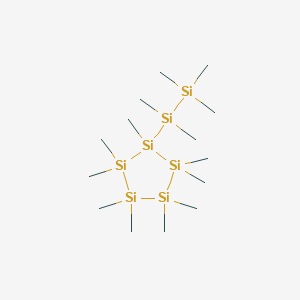
Nonamethyl(pentamethyldisilanyl)pentasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonamethyl(pentamethyldisilanyl)pentasilolane is a unique organosilicon compound characterized by its complex structure, which includes multiple silicon atoms and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonamethyl(pentamethyldisilanyl)pentasilolane typically involves the reaction of cyclopentasilane with pentamethyldisilanyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain the compound in bulk quantities. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Nonamethyl(pentamethyldisilanyl)pentasilolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of silicon atoms and methyl groups, which affect the reactivity and stability of the compound .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while substitution reactions can produce various halogenated organosilicon compounds .
Applications De Recherche Scientifique
Nonamethyl(pentamethyldisilanyl)pentasilolane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in biological systems, including drug delivery and imaging applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of Nonamethyl(pentamethyldisilanyl)pentasilolane involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylcyclopentasilane: Similar in structure but with fewer methyl groups.
Tetramethylsilane: A simpler organosilicon compound with fewer silicon atoms.
Hexamethyldisilane: Contains two silicon atoms and six methyl groups, making it less complex than Nonamethyl(pentamethyldisilanyl)pentasilolane.
Uniqueness
This compound stands out due to its high degree of methylation and the presence of multiple silicon atoms, which confer unique chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
79769-57-6 |
|---|---|
Formule moléculaire |
C14H42Si7 |
Poids moléculaire |
407.08 g/mol |
Nom IUPAC |
dimethyl-(1,2,2,3,3,4,4,5,5-nonamethylpentasilolan-1-yl)-trimethylsilylsilane |
InChI |
InChI=1S/C14H42Si7/c1-15(2,3)16(4,5)21(14)19(10,11)17(6,7)18(8,9)20(21,12)13/h1-14H3 |
Clé InChI |
OQWMZLXDRWXSBG-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)[Si](C)(C)[Si](C)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


